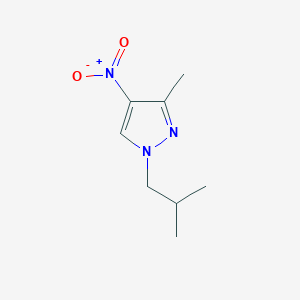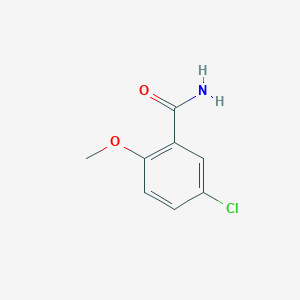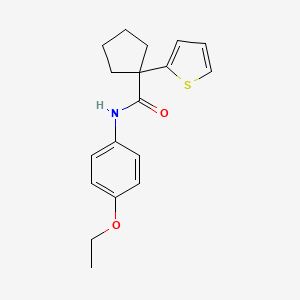
1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors. URB597 has been extensively studied for its potential therapeutic applications in various conditions, including pain, anxiety, and addiction.
Scientific Research Applications
Synthesis Techniques
Research in the area of synthesis techniques involving pyrrolidine-2,5-dione derivatives highlights innovative methods. For instance, a study demonstrated a one-pot oxidative decarboxylation-Friedel—Crafts reaction activated by iodobenzene diacetate/iodine and iron dust, showcasing a novel approach to synthesizing similar compounds (R. Fan, Weixun Li, & Bing Wang, 2009). This method could potentially be applied or adapted for the synthesis of 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione, providing a pathway for its efficient production.
Polymer and Materials Science
In the realm of polymer and materials science, pyrrolidine-2,5-dione derivatives have been explored for their photoluminescent properties and applications in electronic devices. A study on new photoluminescent conjugated polymers incorporating pyrrolidine-2,5-dione units revealed their potential for use in electronic applications due to their strong photoluminescence and good solubility, which could be relevant for developing new materials with specific optical properties (T. Beyerlein & B. Tieke, 2000).
Biologically Active Scaffolds
Furthermore, pyrrolidine-2,5-dione derivatives have been synthesized as part of biologically active scaffolds, indicating their potential in medicinal chemistry and drug discovery. A study highlighted the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating pyrrolidine-2,5-dione, underscoring the versatility of these compounds in the design of novel therapeutic agents (Farid M Sroor, 2019).
Mechanistic Studies and Synthesis Pathways
Mechanistic studies and the exploration of synthesis pathways are also a significant area of research. For example, the conversion of dihydroxypyrrolidine-2,5-dione to maleimide through tosylation was examined, providing insight into the thermodynamic and kinetic factors affecting these reactions. This research offers valuable information on the properties and synthesis strategies of compounds related to 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione (Maocai Yan et al., 2018).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-ethylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-13-5-7-14(8-6-13)21-16-12-19(23)22(20(16)24)17-10-9-15(25-2)11-18(17)26-3/h5-11,16,21H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYDWYLOBKDQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2460369.png)
![1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester](/img/no-structure.png)
![3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2460371.png)



![Ethyl 4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2460378.png)
![1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2460379.png)

![4-tert-butyl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460381.png)
![3-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2460382.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2460385.png)

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2460388.png)